molecular formula C14H28O B128148 12-Methyltridecanal CAS No. 75853-49-5

12-Methyltridecanal

Cat. No.: B128148
CAS No.: 75853-49-5
M. Wt: 212.37 g/mol
InChI Key: OQWNKUAZQSLNSR-UHFFFAOYSA-N
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Description

12-Methyltridecanal: is an organic compound belonging to the class of fatty aldehydes. It has the molecular formula C14H28O and a molecular weight of 212.37 g/mol . This compound is characterized by a long carbon chain with a methyl group attached to the twelfth carbon atom, giving it unique chemical properties. It is known for its distinctive aroma, often described as meaty or tallow-like .

Mechanism of Action

Target of Action

12-Methyltridecanal, also known as 12-MT aldehyde or isotetradecan-1-al, is a long-chain aldehyde . It primarily targets olfactory receptors as it is known for its unique odor characteristics . The compound has a unique odor note, which is described as having a broth, cooked, and cooked meat taste .

Mode of Action

The mode of action of this compound is primarily through its interaction with olfactory receptors. When inhaled, the compound binds to these receptors in the nasal epithelium, triggering a signal transduction pathway that results in the perception of its unique odor .

Biochemical Pathways

It is known that the compound can be synthesized by bacteria in the rumen of ruminants and incorporated into plasmalogens

Pharmacokinetics

It is known that the compound is practically insoluble in water and is primarily located in the membrane and cytoplasm within the cell .

Result of Action

The primary result of this compound’s action is the perception of its unique odor. This is due to its interaction with olfactory receptors in the nasal epithelium . The compound has been detected in urine, suggesting that it may be metabolized and excreted through the urinary system .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its odor perception can be affected by the concentration of the compound in the environment. Additionally, factors such as temperature and pH could potentially influence its stability and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: 12-Methyltridecanal can be synthesized through various organic synthesis methods. One common approach involves the oxidation of 12-methyltridecanol using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in the presence of an acid . The reaction typically occurs under mild conditions, with the aldehyde being isolated through distillation or extraction.

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 12-methyltridecanoic acid, followed by oxidation. This method allows for large-scale production with high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 12-Methyltridecanal undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 12-Methyltridecanal is used as a building block in the synthesis of complex organic molecules. Its reactivity makes it valuable in the study of organic reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound is studied for its role in pheromone analogs and its potential effects on microbial activity. It has been identified in microorganisms isolated from beef, suggesting its involvement in microbial metabolism .

Medicine: While not widely used in medicine, this compound’s unique properties make it a subject of interest in the development of new pharmaceuticals and therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of fragrances and flavoring agents due to its distinctive aroma. It is also investigated for its potential use in the development of organic polymers and surface-active agents .

Comparison with Similar Compounds

  • 12-Methyltridecanoic acid
  • 12-Methyltridecanol
  • Tridecanal
  • Isotetradecanal

Comparison: 12-Methyltridecanal is unique due to the presence of a methyl group on the twelfth carbon atom, which significantly influences its chemical reactivity and physical properties. Compared to tridecanal, the methyl group in this compound provides steric hindrance, affecting its reactivity in substitution reactions. Additionally, its aroma profile is distinct, making it valuable in the fragrance and flavor industry .

Properties

IUPAC Name

12-methyltridecanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O/c1-14(2)12-10-8-6-4-3-5-7-9-11-13-15/h13-14H,3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQWNKUAZQSLNSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20868381
Record name 12-Methyltridecanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20868381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to pale yellow liquid; cooked or roasted aroma
Record name 12-Methyltridecanal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1238/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water; soluble in heptane, soluble (in ethanol)
Record name 12-Methyltridecanal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1238/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.930-0.941
Record name 12-Methyltridecanal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1238/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

75853-49-5, 93843-20-0
Record name 12-Methyltridecanal
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Record name 12-Methyltridecanal
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isotetradecan-1-al
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Record name 12-Methyltridecanal
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Record name Isotetradecan-1-al
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.090.047
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Record name Tridecanal, 12-methyl
Source European Chemicals Agency (ECHA)
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Record name 12-METHYLTRIDECANAL
Source FDA Global Substance Registration System (GSRS)
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Record name 12-Methyltridecanal
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URL http://www.hmdb.ca/metabolites/HMDB0032432
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is 12-methyltridecanal and why is it significant?

A1: this compound (12-MT) is a methyl-branched aliphatic aldehyde that contributes significantly to the characteristic aroma of certain foods. Described as having a tallowy, beef-like aroma, it has been identified as a key odorant in stewed beef [], with a sensitivity odor threshold of 0.1 µg/kg in water []. Its presence has also been detected in Gouda cheese, increasing in concentration as the cheese ripens [, ].

Q2: What is the origin of this compound in food?

A2: Research suggests that microorganisms, particularly bacteria and protozoa found in the rumen of bovine animals, are the primary source of 12-MT []. A small amount of this compound is absorbed by the animal and incorporated into plasmalogens, a type of phospholipid, within muscle tissue [, ]. When beef is cooked, the plasmalogens break down, releasing 12-MT and contributing to the characteristic aroma [].

Q3: How does the concentration of this compound vary among different animal species?

A3: Studies have shown a significant difference in 12-MT concentrations in the muscle tissue of various animals. Beef exhibits the highest levels, followed by veal, lamb, springbok, and red deer. Poultry and pork contain significantly lower amounts of 12-MT [].

Q4: Does diet influence the concentration of this compound in beef?

A4: Yes, the feeding regimen of cattle has been shown to impact the concentration of 12-MT in their muscle tissue. Pasture-fed cattle exhibit significantly higher levels of 12-MT compared to concentrate-fed cattle [, ]. This suggests that diet plays a crucial role in the development of this important aroma compound in beef.

Q5: How is this compound analyzed and quantified?

A5: Several analytical techniques have been employed to identify and quantify 12-MT. These include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is widely used for the identification and quantification of volatile compounds, including 12-MT, in complex mixtures like food extracts [, ].
  • Gas Chromatography-Olfactometry (GC-O): This technique combines gas chromatography with a human assessor who evaluates the odor of the eluting compounds, allowing for the identification of odor-active compounds like 12-MT [, ].
  • Stable Isotope Dilution Assay (SIDA): This highly sensitive and accurate method involves adding a known amount of a stable isotope-labeled version of the target compound (in this case, 12-MT) to the sample. The ratio of the labeled to unlabeled compound is then measured using mass spectrometry, allowing for precise quantification [, ].
  • High-Performance Liquid Chromatography (HPLC): This method, often coupled with derivatization techniques, can be used to separate and quantify 12-MT, particularly in biological samples [].

Q6: What is the role of this compound in food flavoring?

A6: Due to its potent beef-like aroma, 12-MT has potential applications as a flavoring agent in the food industry. It can be used to enhance the savory notes of meat-based products or to impart meaty flavors to vegetarian and vegan alternatives [].

Q7: What are the potential future research directions for this compound?

A7:

  • Biotechnological Production: Exploring efficient and sustainable methods for producing 12-MT, such as microbial fermentation or enzymatic synthesis, could provide a more controlled and scalable alternative to extraction from natural sources [].

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